molecular formula C13H24OSi2 B14705127 4-Methyl-2,6-bis(trimethylsilyl)phenol CAS No. 18033-63-1

4-Methyl-2,6-bis(trimethylsilyl)phenol

Cat. No.: B14705127
CAS No.: 18033-63-1
M. Wt: 252.50 g/mol
InChI Key: LNKMYHJIANOPBD-UHFFFAOYSA-N
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Description

4-Methyl-2,6-bis(trimethylsilyl)phenol is an organosilicon compound with the molecular formula C₁₃H₂₄OSi₂. It is characterized by the presence of two trimethylsilyl groups attached to a phenol ring, which also contains a methyl group at the 4-position. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-bis(trimethylsilyl)phenol typically involves the reaction of 4-methylphenol with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-bis(trimethylsilyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related compounds.

    Substitution: Various substituted phenols.

    Coupling Reactions: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Methyl-2,6-bis(trimethylsilyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-bis(trimethylsilyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, while the trimethylsilyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,6-bis(trimethylsilyl)phenol is unique due to the presence of trimethylsilyl groups, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

18033-63-1

Molecular Formula

C13H24OSi2

Molecular Weight

252.50 g/mol

IUPAC Name

4-methyl-2,6-bis(trimethylsilyl)phenol

InChI

InChI=1S/C13H24OSi2/c1-10-8-11(15(2,3)4)13(14)12(9-10)16(5,6)7/h8-9,14H,1-7H3

InChI Key

LNKMYHJIANOPBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[Si](C)(C)C)O)[Si](C)(C)C

Origin of Product

United States

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